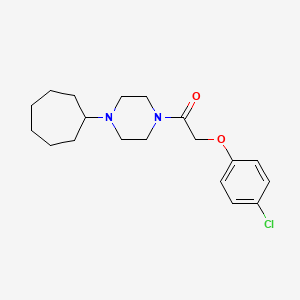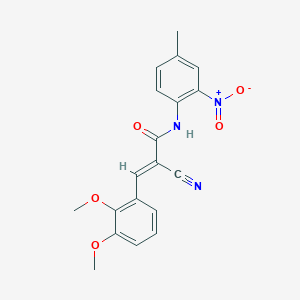![molecular formula C14H24N4O B10891940 1-cyclohexyl-3-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B10891940.png)
1-cyclohexyl-3-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-CYCLOHEXYL-N’-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N’-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]UREA typically involves the reaction of cyclohexyl isocyanate with 1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-CYCLOHEXYL-N’-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]UREA may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-CYCLOHEXYL-N’-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the original urea moiety.
Aplicaciones Científicas De Investigación
N-CYCLOHEXYL-N’-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]UREA has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-CYCLOHEXYL-N’-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]UREA involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In the case of its potential therapeutic applications, the compound may interfere with cellular signaling pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-CYCLOHEXYL-N’-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]UREA: Lacks the methyl group on the pyrazole ring.
N-CYCLOHEXYL-N’-[1-METHYL-2-(3-METHYL-1H-IMIDAZOL-1-YL)ETHYL]UREA: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
N-CYCLOHEXYL-N’-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]UREA is unique due to the presence of the 3-methyl-1H-pyrazol-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.
Propiedades
Fórmula molecular |
C14H24N4O |
|---|---|
Peso molecular |
264.37 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[1-(3-methylpyrazol-1-yl)propan-2-yl]urea |
InChI |
InChI=1S/C14H24N4O/c1-11-8-9-18(17-11)10-12(2)15-14(19)16-13-6-4-3-5-7-13/h8-9,12-13H,3-7,10H2,1-2H3,(H2,15,16,19) |
Clave InChI |
QMDGBHCPWRMIFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)CC(C)NC(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B10891861.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B10891874.png)
![9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10891882.png)
![9-methyl-3-[(E)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-9H-carbazole](/img/structure/B10891888.png)
![4-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10891899.png)
![N-(4,5-Dimethyl-2-thiazolyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10891914.png)
![3-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10891920.png)
![N~2~-(2-Cyano-1-cyclopentenyl)-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10891931.png)


![N-(1,3'-diacetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B10891941.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B10891948.png)
